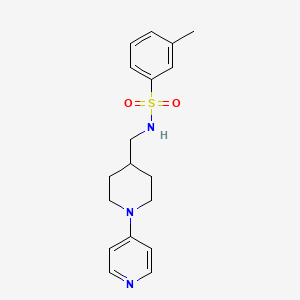

3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide” is a compound that has been studied for its potential use in non-linear optics . It is a derivative of N-(pyridin-4-yl)pyridin-4-amine .

Synthesis Analysis

The synthesis of this compound involves the use of pyridin-4-amine, 4-chloro-3-methylpyridine, 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, tris(dibenzylidene-acetone)dipalladium(0), and Cs2CO3 .Molecular Structure Analysis

The molecular structure of this compound is complex, with the intercalated molecules placed between SO3H groups of the host layers . The mutual positions and orientations of these molecules were solved using molecular simulation methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The final calculated data showed differences of partially disordered arrangement of the intercalated molecules between zirconium 4-sulfophenylphosphonate layers .科学研究应用

HIV-1 感染预防

研究表明对甲苯磺酰胺衍生物感兴趣,包括 3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺等化合物,因为它们具有预防人类 HIV-1 感染的潜力。这些化合物中的小分子拮抗剂可用作该目的的靶向制剂,显示出针对 HIV-1 的药物开发前景 (程德菊,2015)。

抗菌活性

一系列甲苯磺酰胺衍生物,包括类似于 3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺的衍生物,已被合成并显示出对几种微生物菌株具有显着的抗菌活性。这表明这些化合物在开发抗菌剂方面具有潜在应用 (N. Desai,Atul H. Makwana,R. Senta,2016)。

分子和超分子结构

对与 3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺结构相关的化合物(例如甲烷、苯和甲苯磺酰胺的 N-[2-(吡啶-2-基)乙基]-衍生物)的研究集中在它们的分子和超分子结构上。这些研究提供了对氢键的见解以及在需要特定分子构象的领域中应用的潜力 (丹妮尔·L·雅各布斯,B. Chan,Abby R. O'Connor,2013)。

缓蚀

哌啶衍生物,包括与 3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺类似的结构,已被研究其对铁的缓蚀性能。研究表明,这些化合物可以显着减少腐蚀,这在工业应用中可能是有益的 (S. Kaya,Lei Guo,C. Kaya,B. Tüzün,I. Obot,R. Touir,N. Islam,2016)。

抗癌活性

一些与 3-甲基-N-((1-(吡啶-4-基)哌啶-4-基)甲基)苯磺酰胺相关的甲苯磺酰胺衍生物显示出潜在的抗癌活性。这表明该化学家族中的化合物可以进一步开发用于癌症治疗或研究 (M. Ghorab,M. Al-Said,2012)。

未来方向

作用机制

Target of Action

Similar compounds have been found to inhibit the activity of tyrosine kinases , which play a crucial role in the modulation of growth signals in cells .

Mode of Action

Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to changes in the conformation of the target protein, potentially altering its activity .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways within the cell . These pathways can have downstream effects on cell growth and proliferation .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to a decrease in cell growth and proliferation .

属性

IUPAC Name |

3-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-15-3-2-4-18(13-15)24(22,23)20-14-16-7-11-21(12-8-16)17-5-9-19-10-6-17/h2-6,9-10,13,16,20H,7-8,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPZZSLLNUUBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(2-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2695026.png)

![1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2695028.png)

![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)

![4-Chlorophenyl [2-phenyl-6-(phenylsulfanyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2695031.png)

![N-(2-(6-((2-(benzylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2695033.png)